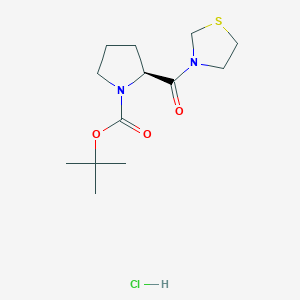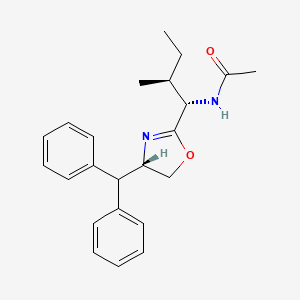
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzhydryl group, a dihydrooxazole ring, and an acetamide moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting with the preparation of the dihydrooxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzhydryl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the acetamide group through an amidation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction parameters and can be optimized for continuous production, reducing the need for batch processing and minimizing waste.
化学反応の分析
Types of Reactions
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzhydryl derivatives, dihydrooxazole-containing molecules, and acetamide-based compounds. Examples include:
- Benzhydryl alcohol
- Dihydrooxazole derivatives
- N-acetyl derivatives
Uniqueness
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H28N2O2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
N-[(1S,2S)-1-[(4S)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-2-methylbutyl]acetamide |
InChI |
InChI=1S/C23H28N2O2/c1-4-16(2)22(24-17(3)26)23-25-20(15-27-23)21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20-22H,4,15H2,1-3H3,(H,24,26)/t16-,20+,22-/m0/s1 |
InChIキー |
DEMHRMUETOHFQY-AQKFKSFVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C1=N[C@H](CO1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
正規SMILES |
CCC(C)C(C1=NC(CO1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



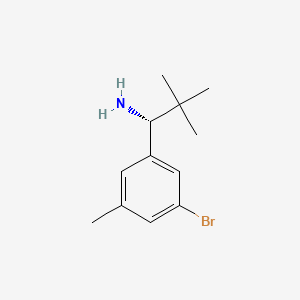
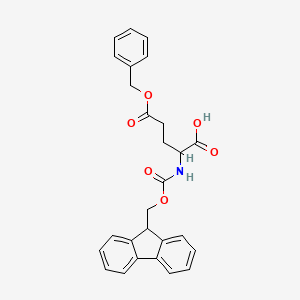
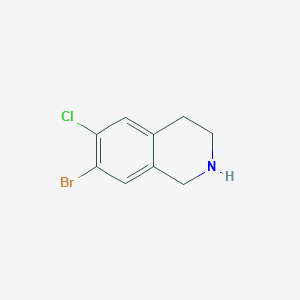
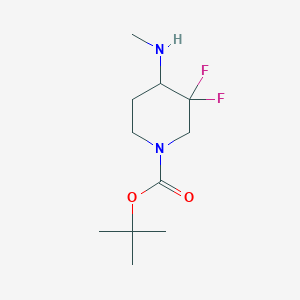

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)



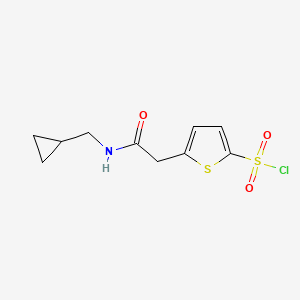
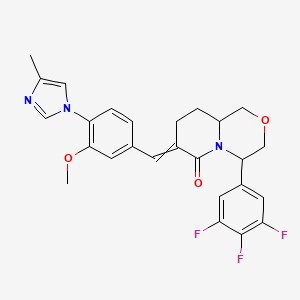
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)
